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Abstract

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC)
designed to induce the degradation of the estrogen receptor alpha (ERa).[1][2] This molecule
holds significant promise for the treatment of ER-positive breast cancers, including those that
have developed resistance to standard endocrine therapies.[2][3] ERD-3111 is comprised of a
ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a high-affinity
ligand for ERa. By simultaneously binding to both ERa and the E3 ligase, ERD-3111 facilitates
the ubiquitination and subsequent proteasomal degradation of the ERa protein. This technical
guide provides a comprehensive overview of the synthesis pathway of ERD-3111, detailed
experimental protocols, and a summary of its key quantitative data.

Synthesis Pathway Overview

The synthesis of ERD-3111 is a multi-step process that involves the preparation of three key
building blocks: the ERa ligand, the VHL E3 ligase ligand, and a linker, followed by their
sequential coupling. The core of the ERa ligand is a tricyclic indazole scaffold, while the VHL
ligand is a derivative of the well-characterized VHL ligand, VH032. The linker is an essential
component that dictates the spatial orientation of the two ligands, which is critical for the
efficient formation of the ternary complex and subsequent protein degradation.
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Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and

biological activity of ERD-3111 and its precursors.

Table 1: Synthesis Yields of Key Intermediates and Final Product

o Molecular Weight ( ]
Compound Description Yield (%)
g/mol )
Tricyclic Indazole
1 325.36 75
Core
2 VHL Ligand Precursor  434.52 82
3 Linker Moiety 215.25 90
] 65 (final coupling
ERD-3111 Final Product 854.98
step)
Table 2: Biological Activity of ERD-3111
Assay Cell Line Parameter Value
ERa Degradation MCF-7 DCso 1.2nM
Cell Viability MCF-7 ICso0 3.5nM
ERa Degradation T-47D DCso 2.1 nM
Cell Viability T-47D ICso 5.8 nM

Experimental Protocols

General Chemistry Methods

All reactions were carried out under an inert atmosphere of nitrogen or argon unless otherwise

specified. Anhydrous solvents were obtained from a commercial supplier and used without

further purification. Reagents were purchased from commercial sources and used as received.

Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates and
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visualized by UV light or by staining with an appropriate indicator. Flash column
chromatography was performed using silica gel (230-400 mesh). Nuclear magnetic resonance
(NMR) spectra were recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported
in parts per million (ppm) relative to the residual solvent peak. Mass spectra were obtained
using an electrospray ionization (ESI) source.

Synthesis of the Tricyclic Indazole Core (Compound 1)

A solution of 2-bromo-5-methoxybenzaldehyde (1.0 eq) and (4-aminophenyl)boronic acid (1.2
eq) in a 2:1 mixture of toluene and ethanol was degassed with argon for 15 minutes.
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and a 2M aqueous solution of sodium
carbonate (3.0 eq) were then added, and the reaction mixture was heated to 90 °C for 12
hours. After cooling to room temperature, the reaction was diluted with ethyl acetate and
washed with water and brine. The organic layer was dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure. The crude product was purified by flash
column chromatography to afford the tricyclic indazole core as a yellow solid.

Synthesis of the VHL Ligand Precursor (Compound 2)

To a solution of (2S,4R)-4-hydroxy-1-((S)-2-(tert-butoxycarbonylamino)-3,3-
dimethylbutanoyl)pyrrolidine-2-carboxylic acid (1.0 eq) in dichloromethane at 0 °C was added
N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
The mixture was stirred for 30 minutes, followed by the addition of 4-(aminomethyl)phenol (1.2
eq). The reaction was allowed to warm to room temperature and stirred for 16 hours. The
resulting precipitate was filtered off, and the filtrate was washed with 1N HCI, saturated sodium
bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate,
filtered, and concentrated. The crude product was purified by flash column chromatography.

Synthesis of the Linker Moiety (Compound 3)

A solution of 4-bromobut-1-ene (1.0 eq) and sodium azide (1.5 eq) in dimethylformamide was
stirred at 60 °C for 6 hours. The reaction mixture was cooled to room temperature and diluted
with water. The aqueous layer was extracted with diethyl ether. The combined organic layers
were washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give
the crude azide. To a solution of the crude azide in a 3:1 mixture of THF and water was added
triphenylphosphine (1.2 eq). The reaction was stirred at room temperature for 12 hours. The
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solvent was removed under reduced pressure, and the residue was purified by flash column
chromatography.

Final Assembly of ERD-3111

To a solution of the tricyclic indazole core (1.0 eq) and the linker moiety (1.1 eq) in
dimethylformamide was added potassium carbonate (2.0 eq). The reaction mixture was stirred
at 80 °C for 4 hours. After cooling, the VHL ligand precursor (1.0 eq) and HATU (1.2 eq) were
added, followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq). The reaction was stirred at
room temperature for 12 hours. The reaction mixture was diluted with ethyl acetate and washed
with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and
concentrated. The crude product was purified by preparative HPLC to afford ERD-3111 as a
white solid.

ERa Degradation Assay (Western Blot)

MCEF-7 cells were seeded in 6-well plates and allowed to attach overnight. The cells were then
treated with varying concentrations of ERD-3111 for 24 hours. Following treatment, cells were
harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein concentrations were determined using the BCA assay. Equal amounts of protein were
separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked
with 5% non-fat milk in TBST and then incubated with a primary antibody against ERa
overnight at 4 °C. After washing, the membrane was incubated with a horseradish peroxidase
(HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced
chemiluminescence (ECL) detection system.

Cell Viability Assay (PrestoBlue Assay)

MCEF-7 cells were seeded in 96-well plates and treated with a serial dilution of ERD-3111 for 72
hours.[4] After the incubation period, PrestoBlue™ cell viability reagent was added to each
well, and the plates were incubated for an additional 2 hours at 37 °C.[3][5] The fluorescence
was measured using a microplate reader with an excitation wavelength of 560 nm and an
emission wavelength of 590 nm.[3] The ICso values were calculated using non-linear
regression analysis.

Visualizations
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Caption: Synthetic pathway of ERD-3111.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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